1,5-Diphenylpentane

Übersicht

Beschreibung

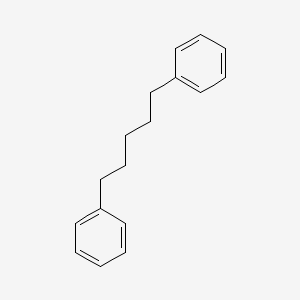

1,5-Diphenylpentane is an organic compound with the molecular formula C17H20. It consists of a pentane backbone with phenyl groups attached to the first and fifth carbon atoms. This compound is known for its unique structural properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,5-Diphenylpentane can be synthesized through several methods. One common method involves the reaction of diphenylmethane with n-butyl bromide in the presence of sodium amide and liquid ammonia. The reaction proceeds as follows:

- A suspension of sodium amide in liquid ammonia is prepared.

- Diphenylmethane is added to the suspension, followed by n-butyl bromide.

- The reaction mixture is stirred, and the ammonia is allowed to evaporate.

- The resulting product is extracted and purified .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,5-Diphenylpentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of cyclohexyl derivatives.

Substitution: Formation of brominated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,5-Diphenylpentane serves as a versatile scaffold in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance biological activity against various targets.

Steroid Skeleton Substitute

Research has shown that the diphenylpentane skeleton can act as a substitute for steroid structures. For instance, it has been utilized to create ligands for nuclear receptors such as the vitamin D receptor (VDR), androgen receptor (AR), and farnesoid X receptor (FXR). These ligands have potential applications in treating metabolic disorders and hormonal imbalances by inhibiting enzymes like 5α-reductase and HMG-CoA reductase .

Synthesis of Diketones

The compound is also pivotal in synthesizing diketones through Claisen–Schmidt condensation followed by Michael addition reactions. This synthetic route is considered green and efficient, leading to the formation of triaryl diketones that are valuable in pharmaceuticals .

Material Science

In material science, this compound's unique properties make it suitable for various applications.

Polymer Chemistry

Due to its stable structure, this compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it useful in producing high-performance materials.

Liquid Crystals

The compound has been investigated for its liquid crystal properties, which are essential in developing advanced display technologies. Its ability to form mesophases can be exploited in creating more efficient liquid crystal displays (LCDs) and other optoelectronic devices.

Case Studies

Here are notable case studies highlighting the applications of this compound:

Wirkmechanismus

The mechanism of action of 1,5-Diphenylpentane involves its interaction with various molecular targets and pathways. The phenyl groups can participate in π-π interactions, while the pentane backbone provides flexibility and stability. These interactions can influence the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

1,5-Diphenylpentane-2,4-dione: Similar structure but with carbonyl groups at the second and fourth positions.

1,1’- (1,5-Pentanediyl)dibenzene: Similar structure but with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of phenyl groups at the terminal positions. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various research applications .

Biologische Aktivität

1,5-Diphenylpentane (CH), a compound characterized by its unique structural properties, has garnered attention in various fields of research, particularly in chemistry and biology. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound consists of a pentane backbone with phenyl groups attached to the first and fifth carbon atoms. This configuration provides distinct chemical and physical properties that are valuable in scientific research.

| Property | Value |

|---|---|

| Molecular Formula | CH |

| Molecular Weight | 232.34 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 290 °C |

Biological Activity

Research into the biological activity of this compound indicates potential interactions with various biological systems. Some key findings include:

- Insecticidal Activity : A study highlighted the compound's insecticidal effects against Myzus persicae, with an LC50 value of 178.96 μg/mL, suggesting its potential as a natural pesticide .

- Cellular Interactions : The compound has been investigated for its ability to interact with biomolecules, which may influence cellular pathways and mechanisms .

The mechanism of action for this compound involves its interaction with molecular targets through π-π stacking interactions facilitated by the phenyl groups. This can enhance its reactivity and biological activity, potentially affecting various biochemical pathways.

Synthesis Methods

This compound can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with n-butyl bromide in the presence of sodium amide and liquid ammonia. The general steps are as follows:

- Prepare a suspension of sodium amide in liquid ammonia.

- Add diphenylmethane to the suspension.

- Introduce n-butyl bromide to the mixture.

- Stir the reaction mixture until ammonia evaporates.

- Extract and purify the resulting product.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

- Chemical Probes : In a comprehensive assessment of chemical probes for biological research, this compound was evaluated for its suitability against various human targets .

- Coordination Chemistry : The compound's ability to form complexes with metal ions has been studied, revealing insights into its coordination chemistry and stability .

Comparison with Related Compounds

This compound exhibits unique characteristics compared to similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound-2,4-dione | Dione | Contains carbonyl groups; different reactivity |

| 1,1'- (1,5-Pentanediyl)dibenzene | Dibenzene | Different substitution patterns |

The presence of phenyl groups at terminal positions contributes to the distinct chemical behavior of this compound.

Eigenschaften

IUPAC Name |

5-phenylpentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZHCIXSZZXEAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169166 | |

| Record name | 1,5-Diphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-50-9 | |

| Record name | 1,5-Diphenylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diphenylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.